Cas no 933746-02-2 (5-methylpyrimidine-4-carbaldehyde)

5-Methylpyrimidine-4-carbaldehyde is a versatile heterocyclic aldehyde with a pyrimidine core, widely utilized in pharmaceutical and agrochemical synthesis. Its structure combines a reactive formyl group with a methyl-substituted pyrimidine ring, enabling its use as a key intermediate in the preparation of bioactive compounds, including nucleoside analogs and enzyme inhibitors. The compound’s high purity and stability under standard conditions make it suitable for precise synthetic applications. Its reactivity in condensation and nucleophilic addition reactions facilitates the construction of complex molecular frameworks. This product is particularly valued in medicinal chemistry for its role in developing targeted therapeutics and fine-tuning physicochemical properties of lead compounds.
5-methylpyrimidine-4-carbaldehyde structure
933746-02-2 structure
Product Name:5-methylpyrimidine-4-carbaldehyde
CAS No:933746-02-2
MF:C6H6N2O
MW:122.12464094162
CID:4720441
PubChem ID:28951081
Update Time:2025-05-20

5-methylpyrimidine-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-Pyrimidinecarboxaldehyde, 5-methyl-
    • 5-methylpyrimidine-4-carbaldehyde
    • Inchi: 1S/C6H6N2O/c1-5-2-7-4-8-6(5)3-9/h2-4H,1H3
    • InChI Key: LGJYVWPNGISHBU-UHFFFAOYSA-N
    • SMILES: O=CC1C(=CN=CN=1)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 105
  • Topological Polar Surface Area: 42.8

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Additional information on 5-methylpyrimidine-4-carbaldehyde

5-Methylpyrimidine-4-Carbaldehyde (CAS No. 933746-02-2): An Overview and Recent Developments

5-Methylpyrimidine-4-carbaldehyde (CAS No. 933746-02-2) is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. This compound belongs to the pyrimidine family, a class of heterocyclic aromatic compounds that are fundamental building blocks in many biologically active molecules.

The chemical structure of 5-methylpyrimidine-4-carbaldehyde consists of a pyrimidine ring with a methyl group at the 5-position and an aldehyde functional group at the 4-position. This unique arrangement imparts specific chemical properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

In the realm of medicinal chemistry, 5-methylpyrimidine-4-carbaldehyde has been explored for its potential as a precursor to novel drugs. Recent studies have highlighted its role in the development of antiviral agents, particularly against RNA viruses such as influenza and hepatitis C. The aldehyde group can be readily modified through various chemical reactions, such as reductive amination or condensation, to form bioactive derivatives with enhanced therapeutic properties.

Beyond its medicinal applications, 5-methylpyrimidine-4-carbaldehyde has also found use in the synthesis of advanced materials. For instance, it can serve as a building block for the preparation of functional polymers and supramolecular assemblies. These materials exhibit unique optical, electronic, and mechanical properties, making them suitable for applications in sensors, optoelectronics, and nanotechnology.

The synthetic accessibility of 5-methylpyrimidine-4-carbaldehyde is another factor contributing to its widespread use. Several efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. One common approach involves the reaction of 4-chloropyrimidine with methylmagnesium bromide followed by oxidation to introduce the aldehyde functionality. These methods are characterized by high yields and good selectivity, making them suitable for large-scale production.

In terms of safety and handling, 5-methylpyrimidine-4-carbaldehyde should be managed with care due to its reactivity and potential for forming explosive mixtures with certain chemicals. Proper storage conditions and handling protocols should be followed to ensure safe use in laboratory settings.

The environmental impact of 5-methylpyrimidine-4-carbaldehyde is another area of ongoing research. Studies have shown that this compound can be biodegraded under certain conditions, reducing its persistence in the environment. However, further investigations are needed to fully understand its ecological effects and develop strategies for sustainable use.

In conclusion, 5-methylpyrimidine-4-carbaldehyde (CAS No. 933746-02-2) is a multifaceted compound with diverse applications in medicinal chemistry, materials science, and organic synthesis. Its unique chemical structure and reactivity make it an attractive target for further research and development. As new synthetic methods and applications continue to emerge, the importance of this compound is likely to grow in the coming years.

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